molecular formula C4H9N B1612842 (2R)-but-3-en-2-amine CAS No. 63731-07-7

(2R)-but-3-en-2-amine

Cat. No.: B1612842
CAS No.: 63731-07-7
M. Wt: 71.12 g/mol
InChI Key: JDCBWJCUHSVVMN-SCSAIBSYSA-N
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Description

(2R)-but-3-en-2-amine is an organic compound characterized by the presence of an amine group attached to a butene chain. This compound is notable for its chiral center at the second carbon, which gives it specific stereochemical properties. The (2R) configuration indicates that the amine group is positioned in a specific spatial arrangement, which can influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-but-3-en-2-amine typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as ®-2-butanol.

    Conversion to Alkene: The hydroxyl group of ®-2-butanol is converted to a leaving group, followed by elimination to form ®-but-3-ene.

    Amination: The alkene undergoes hydroamination, where an amine group is added across the double bond, resulting in this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic processes to ensure high yield and enantiomeric purity. Catalysts such as transition metal complexes can be employed to facilitate the hydroamination step, ensuring the desired stereochemistry is maintained.

Chemical Reactions Analysis

Types of Reactions: (2R)-but-3-en-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The double bond can be reduced to form (2R)-butan-2-amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or carbamates.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as acyl chlorides or isocyanates can be used for forming amides or carbamates, respectively.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of (2R)-butan-2-amine.

    Substitution: Formation of amides or carbamates.

Scientific Research Applications

(2R)-but-3-en-2-amine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in asymmetric synthesis.

    Biology: It can be used in the study of enzyme-substrate interactions due to its chiral nature.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-but-3-en-2-amine involves its interaction with various molecular targets:

    Molecular Targets: It can interact with enzymes and receptors, particularly those that are stereospecific.

    Pathways Involved: The compound can participate in biochemical pathways involving amine metabolism, such as transamination and deamination reactions.

Comparison with Similar Compounds

    (2S)-but-3-en-2-amine: The enantiomer of (2R)-but-3-en-2-amine, differing in the spatial arrangement of the amine group.

    But-3-en-2-amine: The racemic mixture containing both (2R) and (2S) enantiomers.

    But-3-en-1-amine: A structural isomer with the amine group at a different position.

Uniqueness:

    Stereochemistry: The (2R) configuration provides specific interactions with chiral environments, making it unique compared to its enantiomer and racemic mixture.

    Reactivity: The position of the amine group and the presence of the double bond confer distinct reactivity patterns, making it valuable in asymmetric synthesis and chiral drug development.

Properties

IUPAC Name

(2R)-but-3-en-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N/c1-3-4(2)5/h3-4H,1,5H2,2H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCBWJCUHSVVMN-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610619
Record name (2R)-But-3-en-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63731-07-7
Record name (2R)-But-3-en-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-But-3-en-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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